

discovery of 4-Hydroxyphenylacetate in natural sources

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Compound of Interest

Compound Name: 4-Hydroxyphenylacetate

Cat. No.: B1229458

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An In-depth Technical Guide on the Discovery of **4-Hydroxyphenylacetate** in Natural Sources

Executive Summary

4-Hydroxyphenylacetate (4-HPAA), a phenolic acid, is increasingly recognized for its significant biological activities and potential as a biomarker for various physiological and pathological states. Initially identified as a product of amino acid metabolism, its discovery in a diverse range of natural sources has broadened the understanding of its roles in host-microbe interactions, metabolic regulation, and cellular signaling. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural origins of 4-HPAA, its biosynthesis, and its key signaling pathways. It includes quantitative data on its prevalence, detailed experimental protocols for its analysis, and visual diagrams of its metabolic and signaling cascades to facilitate further research and application.

Discovery and Presence in Natural Sources

4-Hydroxyphenylacetic acid is an organic compound found across different biological kingdoms.^[1] Its presence is well-documented in microorganisms, plants, and as a metabolite in animals, including humans.

Gut Microbiota: A Primary Source

The most significant source of 4-HPAA in mammals is the metabolic activity of the gut microbiota. Intestinal bacteria metabolize aromatic amino acids, primarily tyrosine and

phenylalanine, to produce 4-HPAA.[2][3] Specific bacterial families, such as Eubacteriaceae and certain Clostridia species (*C. difficile*, *C. stricklandii*), are known producers.[2][4] Furthermore, gut microbes can convert dietary polyphenols, such as flavonoids from tea or fruits, into smaller phenolic acids, including 4-HPAA.[5][6] This microbial production is a key link between diet, the microbiome, and host health, with altered 4-HPAA levels associated with conditions like childhood obesity and chronic gastritis.[4][7][8]

Fungal Kingdom

4-HPAA has been isolated from various fungi. It was first identified in the pathogen *Hypochnus sasakii* and later found in other species like *Oidiodendron* sp. and *Neofusicoccum parvum*.[9] Notably, it has been isolated from the marine-derived fungus *Emericellopsis maritima*, where it demonstrated significant antithrombotic activity, highlighting marine fungi as a valuable source for novel bioactive compounds.[9]

Plant and Food Sources

While microbial synthesis is a major contributor, 4-HPAA is also found endogenously in some plant-based foods and beverages. It has been identified in olive oil and is a known phenolic acid component in beer and wine.[1][10] Its presence in these products is a result of the metabolic processes of plants and fermentation by yeasts during production.

Quantitative Data and Analysis

The quantification of 4-HPAA in biological and food samples is crucial for understanding its physiological roles and for its use as a biomarker.

Concentration in Natural Sources

The following table summarizes reported concentrations of 4-HPAA in various matrices.

Sample Matrix	Concentration/Reference Range	Source(s)
Healthy Human Urine	55 - 110 μ M	[11]
Human Urine (Lab Ref.)	\leq 18 mmol/mol creatinine	[2]
Beer (Regular)	\sim 0.03 mg/100 mL	[10]
Red Wine	\sim 0.16 mg/100 mL	[10]
White Wine	\sim 0.09 mg/100 mL	[10]
Engineered E. coli	Up to 31.95 g/L	[12]

Comparison of Analytical Methods

Several analytical techniques are employed for the detection and quantification of 4-HPAA. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and robust methods.[\[2\]](#)
[\[13\]](#)

Method	Principle	Advantages	Disadvantages
LC-MS/MS	Separation by liquid chromatography and detection by tandem mass spectrometry.	High sensitivity and specificity; no derivatization required.	Matrix effects can suppress or enhance signal; higher initial instrument cost.
GC-MS	Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.	High resolution and specificity; established and widely available.	Derivatization is time-consuming and can introduce variability.
Biosensors	Electrochemical reaction of 4-HPAA on a modified electrode surface.	Portability, low cost, real-time analysis, high throughput.	Susceptible to fouling from complex matrices; may have lower selectivity.

Biosynthesis and Catabolic Pathways

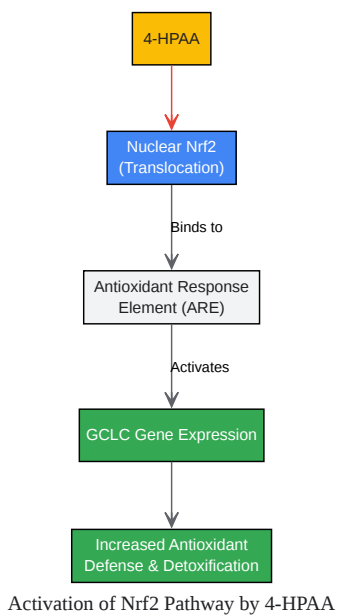
Microbial Biosynthesis of 4-HPAA from Tyrosine

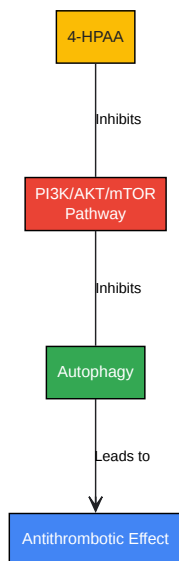
In many gut bacteria, 4-HPAA is produced from the amino acid tyrosine through a transamination pathway.^[4] Tyrosine is first converted to 4-hydroxyphenylpyruvate (4-HPP) by a tyrosine aminotransferase. Subsequently, 4-HPP is converted to 4-HPAA.^[14] This pathway is a key interface between host amino acid metabolism and the gut microbiome.



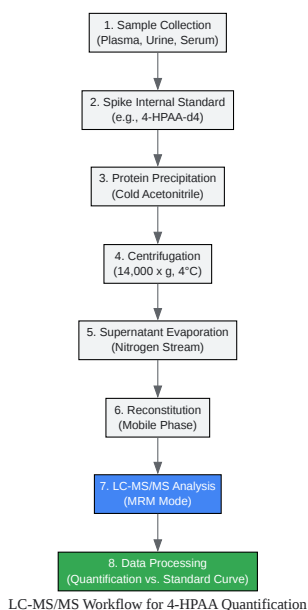
Microbial Biosynthesis of 4-HPAA from Tyrosine

4-HPAA Catabolic Pathway in *E. coli*





Modulation of Autophagy by 4-HPAA



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